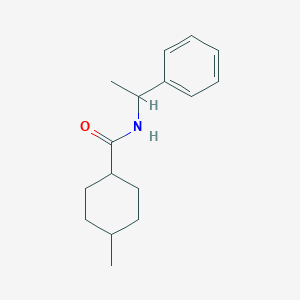![molecular formula C26H23N3O3 B4046907 N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE](/img/structure/B4046907.png)
N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE
Übersicht
Beschreibung
N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoindoline core, a phenylethyl group, and a tetrahydroquinoline moiety
Wissenschaftliche Forschungsanwendungen
N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the phenylethyl group and the tetrahydroquinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Wirkmechanismus
The mechanism of action of N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1-DIOXO-2,3-DIHYDRO-1H-THIOPHEN-3-YL)-3-NITRO-N-P-TOLYL-BENZAMIDE
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE stands out due to its combination of an isoindoline core, a phenylethyl group, and a tetrahydroquinoline moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
N-[1-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-24-20-13-5-6-14-21(20)25(31)29(24)23(17-18-9-2-1-3-10-18)27-26(32)28-16-8-12-19-11-4-7-15-22(19)28/h1-7,9-11,13-15,23H,8,12,16-17H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEVAUDLYSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride](/img/structure/B4046836.png)

![ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE](/img/structure/B4046853.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B4046864.png)
![Methyl 4-{3-[4-(4-chlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4046872.png)
![[2-[[2-[3-Ethyl-4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetyl]amino]phenyl] acetate](/img/structure/B4046874.png)
![4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline](/img/structure/B4046882.png)
![1-(3-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046890.png)



![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4046922.png)
![ethyl 2-(benzoylamino)-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4046927.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4046928.png)
